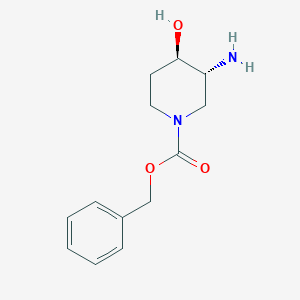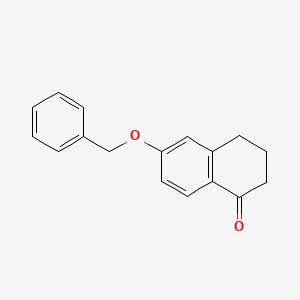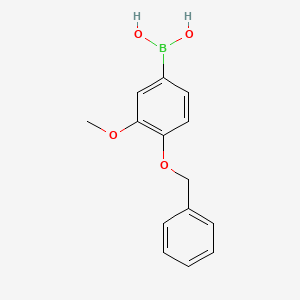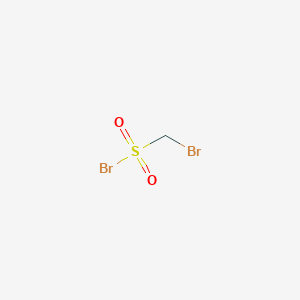
Bromometansulfonil bromuro
Descripción general
Descripción
Bromomethanesulfonyl bromide is a chemical compound with the molecular formula CH₂Br₂O₂S. It is a versatile reagent used in organic synthesis, particularly for introducing sulfonyl bromide groups into various substrates. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Aplicaciones Científicas De Investigación
Bromomethanesulfonyl bromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of pharmaceuticals by serving as a building block for drug synthesis.
Industry: Bromomethanesulfonyl bromide is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.
Mode of Action
Bromomethanesulfonyl bromide interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .
Biochemical Pathways
The interaction of bromomethanesulfonyl bromide with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.
Result of Action
The result of bromomethanesulfonyl bromide’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.
Action Environment
The action of bromomethanesulfonyl bromide is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromomethanesulfonyl bromide can be synthesized through the reaction of sym-trithiane with bromine in water. The process involves adding bromine to a suspension of sym-trithiane in water while maintaining the temperature around 40°C. After the addition of bromine, the mixture is stirred, and the organic layer is separated and purified through distillation .
Industrial Production Methods: In industrial settings, bromomethanesulfonyl bromide is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques and purification methods helps in achieving the desired quality for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Bromomethanesulfonyl bromide undergoes various types of reactions, including:
Addition Reactions: It reacts with alkenes to form α,β′-dibromo sulfones.
Dehydrobromination: The α,β′-dibromo sulfones can undergo dehydrobromination to form conjugated dienes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives
Common Reagents and Conditions:
Bases: Sodium hydroxide and triethylamine are commonly used bases for dehydrobromination reactions.
Solvents: Methylene chloride is frequently used as a solvent in these reactions
Major Products Formed:
Conjugated Dienes: Formed through dehydrobromination of α,β′-dibromo sulfones.
Vinyl Sulfones: Produced by the reaction of bromomethanesulfonyl bromide with alkenes followed by dehydrobromination
Comparación Con Compuestos Similares
2-Bromoethanesulfonyl Bromide: Similar in reactivity and used in similar types of reactions.
Iodomethanesulfonyl Bromide: Another halogen-substituted sulfonyl bromide with comparable reactivity
Uniqueness: Bromomethanesulfonyl bromide is unique due to its specific reactivity profile and the types of products it forms. Its ability to introduce sulfonyl bromide groups and participate in dehydrobromination reactions makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
bromomethanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450528 | |
| Record name | bromomethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54730-18-6 | |
| Record name | bromomethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
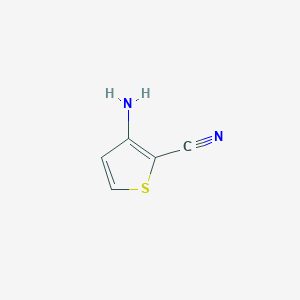
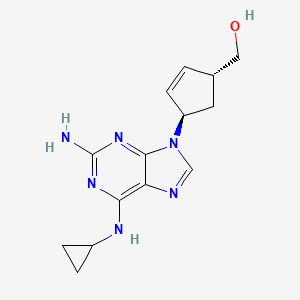
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
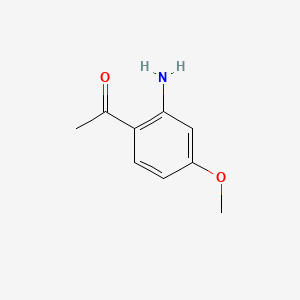
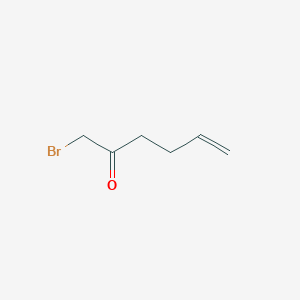
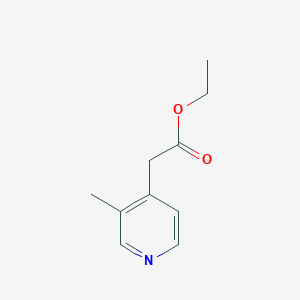
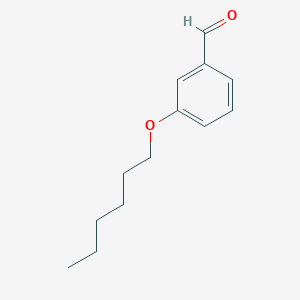

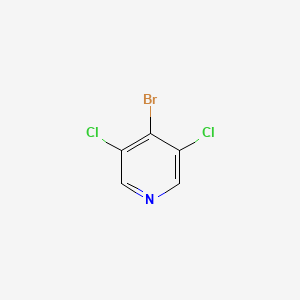
![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
